

Efficacy of Pyrametostrobin Against Powdery Mildew and Rusts: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pyrametostrobin	
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Introduction

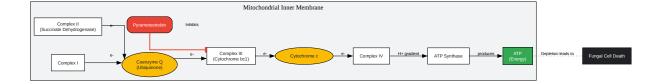
Pyrametostrobin is a strobilurin fungicide designed to control a range of fungal pathogens, including powdery mildew and rusts.[1] Like other fungicides in its class, its primary mode of action is the inhibition of mitochondrial respiration in fungi, which disrupts energy production and leads to the cessation of growth and eventual cell death.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Pyrametostrobin. Due to the limited publicly available data specifically for Pyrametostrobin, the following information is substantially based on the closely related and well-documented strobilurin fungicide, Pyraclostrobin. The data presented for Pyraclostrobin is intended to serve as a strong proxy for the expected performance of Pyrametostrobin, given their shared mode of action and chemical class.

Mode of Action: Inhibition of Mitochondrial Respiration

Pyrametostrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[1] By binding to the Qo site of this complex, it blocks the transfer of electrons, which in turn inhibits the synthesis of



ATP. This disruption of the energy supply is fungicidal, effectively stopping spore germination, mycelial growth, and sporulation.[2]



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Caption: Mode of Action of **Pyrametostrobin** on the Fungal Mitochondrial Electron Transport Chain.

Efficacy Data (Based on Pyraclostrobin)

The following tables summarize the efficacy of Pyraclostrobin against powdery mildew and rusts from various studies. This data provides an expected baseline for the performance of **Pyrametostrobin**.

Table 1: Efficacy of Pyraclostrobin against Powdery Mildew



Crop	Pathogen	Application Rate (a.i.)	Efficacy (%)	Reference
Rosa roxburghii	Sphaerotheca sp.	100 mg/L (+ Chitosan 500 mg/L)	94.58	[3]
Rosa roxburghii	Sphaerotheca sp.	150 mg/L	91.01	[3]
Grapes	Erysiphe necator	100 - 200 g/ha	Not Specified	[4]
Cucumbers	Powdery Mildew	Not Specified	Effective Control	[2]

Table 2: Efficacy of Pyraclostrobin against Rusts

Crop	Pathogen	Application Rate (a.i.)	Efficacy (%)	Reference
Wheat	Puccinia triticina (Leaf Rust)	120 g/hm² (+ Epoxiconazole)	85.12	[5]
Coffee	Hemileia vastatrix (Coffee Leaf Rust)	0.5 ml/L	100 (in vitro spore germination inhibition)	[6]
Coffee	Hemileia vastatrix (Coffee Leaf Rust)	0.5 ml/L (+ Fluxapyroxad)	Least mean rust incidence (8.71%)	[6]
Cereals	Rusts	Not Specified	Effective Control	[2]

Table 3: In Vitro Inhibitory Activity of Pyraclostrobin

Pathogen	EC₅₀ (μg/mL)	Reference
Puccinia triticina	0.01	[5]

Experimental Protocols



The following are generalized protocols for conducting in vitro and in vivo efficacy trials of **Pyrametostrobin**.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of **Pyrametostrobin** against the mycelial growth of a target fungal pathogen.

Materials:

- Pure culture of the target fungus (e.g., Sphaerotheca sp. for powdery mildew, Puccinia sp. for rust).
- Potato Dextrose Agar (PDA) or appropriate growth medium.
- Pyrametostrobin technical grade or formulated product.
- Sterile distilled water.
- Solvent (e.g., acetone or DMSO), if necessary.
- Sterile petri dishes (90 mm).
- Sterile cork borer (5 mm diameter).
- Incubator.

Procedure:

- Stock Solution Preparation: Prepare a stock solution of Pyrametostrobin in sterile distilled water or a suitable solvent.
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
- Medium Amendment: Add the different concentrations of Pyrametostrobin to molten PDA medium before pouring it into petri dishes. A control group with no fungicide should be included.



- Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.
- Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the plate.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: Field Efficacy Trial for Powdery Mildew or Rust Control

Objective: To evaluate the efficacy of **Pyrametostrobin** in controlling powdery mildew or rust under field conditions.

Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with at least four replications.
- Plot Size: Appropriate for the crop being tested (e.g., 3m x 5m).
- Treatments: Include an untreated control, Pyrametostrobin at various application rates, and a standard commercial fungicide for comparison.

Procedure:

- Crop Establishment: Plant a susceptible variety of the target crop using standard agronomic practices.
- Treatment Application:
 - Apply Pyrametostrobin as a foliar spray using a calibrated sprayer to ensure uniform coverage.[2]



- The first application should be made preventively or at the first sign of disease.[2]
- Subsequent applications should be made at 7-14 day intervals, depending on disease pressure and weather conditions.[2]

Disease Assessment:

- Disease severity should be assessed periodically (e.g., every 7-10 days) after the first application.
- Use a standardized disease rating scale (e.g., 0-9 scale, where 0 = no disease and 9 =
 >50% leaf area infected).
- Assess a random sample of plants or leaves from the center of each plot to avoid edge effects.

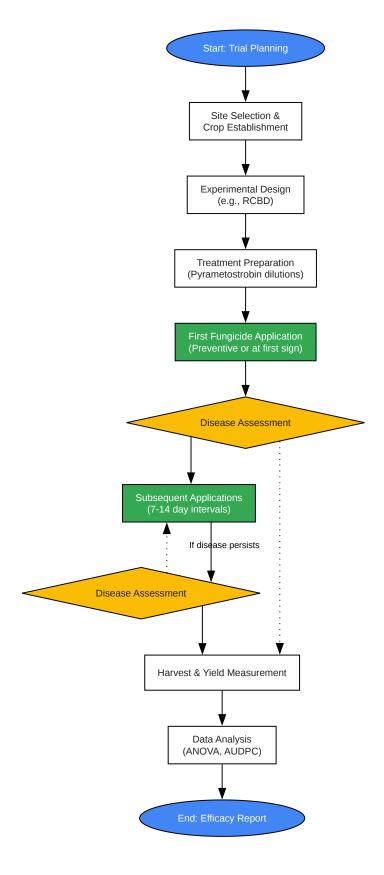
Data Collection:

- Record disease severity at each assessment date.
- At the end of the season, measure yield and any relevant quality parameters.

Data Analysis:

- Calculate the Area Under the Disease Progress Curve (AUDPC) from the disease severity data.
- Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
- Calculate the percentage of disease control for each treatment relative to the untreated control.





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Caption: General Experimental Workflow for a Fungicide Efficacy Field Trial.



Resistance Management

To delay the development of fungicide resistance, it is crucial to incorporate **Pyrametostrobin** into an Integrated Pest Management (IPM) program.[7] This includes rotating its use with fungicides that have different modes of action.[8] Tank mixtures with fungicides from different FRAC (Fungicide Resistance Action Committee) groups can also be an effective strategy.[7]

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